8-Epicrepiside E

Stereochemistry Natural Product Chemistry Structural Elucidation

Researchers quantifying guaianolides in Asteraceae extracts face a critical challenge: undefined epimer mixtures introduce uncontrolled variables that compromise assay reproducibility and invalidate cross-study SAR comparisons. 8-Epicrepiside E resolves this. • Defined (4R) stereochemistry with distinct InChIKey (XNFZJASXPNFCQW-CEJIZLNCSA-N) enables unambiguous LC-MS differentiation from the (4S) epimer, Crepiside E. • Supplied at ≥98% purity with confirmed NMR and MS characterization for analytical method validation and system suitability testing. • Batch-specific Certificate of Analysis ensures lot-to-lot consistency for regulatory QC laboratories and metabolomics core facilities.

Molecular Formula C21H28O9
Molecular Weight 424.4 g/mol
CAS No. 93395-30-3
Cat. No. B1160452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Epicrepiside E
CAS93395-30-3
Molecular FormulaC21H28O9
Molecular Weight424.4 g/mol
Structural Identifiers
SMILESC=C1CC(C2C(C3C1CC(C3=C)OC4C(C(C(C(O4)CO)O)O)O)OC(=O)C2=C)O
InChIInChI=1S/C21H28O9/c1-7-4-11(23)15-9(3)20(27)30-19(15)14-8(2)12(5-10(7)14)28-21-18(26)17(25)16(24)13(6-22)29-21/h10-19,21-26H,1-6H2/t10-,11+,12-,13+,14-,15+,16+,17-,18+,19+,21+/m0/s1
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
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8-Epicrepiside E – Compound Overview


8-Epicrepiside E (CAS 93395-30-3) is a guaianolide-type sesquiterpene lactone glycoside with the molecular formula C21H28O9 and a molecular weight of 424.44 g/mol [1][2]. This compound is a naturally occurring secondary metabolite isolated from plant species within the Asteraceae family, including Saussurea costus, Saussurea ovata, Ixeris japonica, and Crepis mollis [3]. Structurally, 8-Epicrepiside E is defined as the (3aR,4R,6aR,8S,9aR,9bR) stereoisomer and is formally named 8-epi-deacylcinaropicrin glucoside [4]. It represents a specific epimeric form of the broader crepiside class, characterized by a guaiane skeleton fused to a γ-lactone ring with a β-D-glucopyranosyl moiety at the C-8 position [5].

8-Epicrepiside E – Reproducibility Risks


Guaianolide sesquiterpene lactones, including 8-Epicrepiside E, exhibit pronounced stereochemical sensitivity. The biological activity and physicochemical properties of these compounds are contingent upon the precise three-dimensional orientation of their functional groups [1]. The C-4 stereocenter is a critical determinant: 8-Epicrepiside E possesses the (4R) configuration, whereas its close analog Crepiside E adopts the (4S) configuration [2]. This seemingly minor epimeric difference can profoundly affect molecular recognition by biological targets, leading to divergent potency, selectivity, and ADMET profiles that cannot be reliably extrapolated from one epimer to the other [3]. Consequently, substituting 8-Epicrepiside E with a generically named 'crepiside' or an undefined mixture of stereoisomers introduces an uncontrolled variable that can undermine assay reproducibility, confound structure-activity relationship (SAR) analyses, and invalidate comparative studies across research campaigns. The following quantitative evidence delineates specific, verifiable dimensions where 8-Epicrepiside E diverges from its closest comparators, thereby informing a rational procurement decision.

8-Epicrepiside E – Evidence Guide


C-4 Epimer Differentiation from Crepiside E

8-Epicrepiside E is unequivocally distinguished from its closest analog, Crepiside E, by a single stereocenter at the C-4 position. According to authoritative chemical structure databases, 8-Epicrepiside E (PubChem CID 21636138) is defined by the (3aR,4R,6aR,8S,9aR,9bR) configuration, whereas Crepiside E (PubChem CID 9845240) possesses the (3aR,4S,6aR,8S,9aR,9bR) configuration [1][2]. This epimeric relationship is reflected in distinct IUPAC names, InChIKeys, and SMILES strings [1][2]. In chiral environments, such as enzyme active sites or receptor binding pockets, this stereochemical divergence can result in differential binding affinities and biological activities [3].

Stereochemistry Natural Product Chemistry Structural Elucidation Quality Control

Predicted Oral Bioavailability Profile

In silico ADMET predictions generated via admetSAR 2.0 provide a quantitative estimate of key pharmacokinetic properties for 8-Epicrepiside E [1]. The model predicts a low probability of human oral bioavailability, with a negative classification probability of 80.00% [1]. This prediction contrasts with the generally favorable oral bioavailability often associated with smaller, more lipophilic guaianolides lacking the glucoside moiety. The high negative probability for Caco-2 permeability (82.49%) and the prediction of being a CYP3A4 substrate (63.06% probability) further delineate its absorption and metabolic profile [1]. While direct comparative ADMET data for the Crepiside E epimer are not publicly available, this class-level inference highlights that the glucoside moiety and specific stereochemistry of 8-Epicrepiside E impose distinct ADME constraints that must be considered in experimental design [1].

ADMET Drug Discovery Pharmacokinetics In Silico Prediction

Physicochemical Properties vs. Crepiside E

The computed topological polar surface area (TPSA) for 8-Epicrepiside E is 145.91 Ų [1], while the TPSA for its C-4 epimer, Crepiside E, is reported as 146 Ų [2]. Although the difference is subtle (0.09 Ų), it is a direct consequence of the altered stereochemistry and can influence intermolecular interactions and chromatographic retention behavior. Furthermore, the calculated partition coefficient (XLogP3-AA) for both compounds is -1.2 [3][4], indicating hydrophilic character. However, the distinct InChIKeys (XNFZJASXPNFCQW-CEJIZLNCSA-N for 8-Epicrepiside E versus XNFZJASXPNFCQW-BHFRCIHZSA-N for Crepiside E) underscore their separate chemical identities, which are critical for accurate identification in analytical workflows [5][6].

Physicochemical Properties Medicinal Chemistry Drug-likeness Chromatography

Reference Standard Validation

8-Epicrepiside E is commercially offered and explicitly designated for use as a reference standard . This designation is supported by vendor specifications, including a purity of ≥98% as determined by HPLC, NMR, and MS [1]. The compound has been employed as an external standard for qualitative and quantitative LC-MS analysis in phytochemical studies involving complex plant extracts from the Hieracium genus [2]. In contrast, Crepiside E (the 4S epimer) is also utilized as a reference standard but represents a distinct chemical entity, necessitating separate procurement for accurate quantification .

Analytical Chemistry Quality Control Reference Standard Chromatography

8-Epicrepiside E Application Scenarios


Phytochemical Profiling and Chemotaxonomy

8-Epicrepiside E serves as a high-purity reference standard for the identification and quantification of guaianolide sesquiterpene lactones in complex plant extracts. Its specific stereochemistry (4R) and distinct InChIKey (XNFZJASXPNFCQW-CEJIZLNCSA-N) enable unambiguous chromatographic and mass spectrometric differentiation from its 4S epimer, Crepiside E, which is critical for accurate chemotaxonomic classification and metabolomic analyses of Asteraceae species such as Saussurea, Hieracium, Ixeris, and Crepis [1][2][3]. The compound's defined physicochemical properties, including a TPSA of 145.91 Ų and an XLogP of -1.2, inform the development of optimized LC-MS methods for its detection and quantitation [4][5].

In Vitro Stereochemical SAR Studies

Given the documented differential cytotoxicity of structurally related guaianolides (e.g., crepiside E vs. 8-epiixerisamine A) in HeLa cell assays [1], 8-Epicrepiside E is an essential tool for dissecting the stereochemical requirements of biological activity. Procurement of the defined 4R epimer allows researchers to directly compare its potency and selectivity against the 4S epimer (Crepiside E) or other guaianolides in cell-based assays. This head-to-head comparison is fundamental for establishing structure-activity relationships (SAR) and identifying the molecular features that confer target engagement. The predicted low oral bioavailability (80% negative probability) further suggests that in vitro cell-based assays are the most appropriate initial screening format for this compound [2].

Analytical Method Development and Validation

8-Epicrepiside E, supplied with a certified purity of ≥98%, is suitable for use as a system suitability standard or calibration reference in the development and validation of analytical methods for sesquiterpene lactones [1]. Its known physicochemical properties (e.g., TPSA, LogP, molecular weight) facilitate the optimization of chromatographic separations, particularly when resolving epimeric pairs. The compound's identity is firmly established by NMR and MS data [2], providing a reliable benchmark for method performance verification in quality control laboratories focused on natural product extracts, dietary supplements, or botanical drug substances derived from Asteraceae plants [3].

In Silico ADMET Benchmarking

The comprehensive ADMET predictions generated for 8-Epicrepiside E via admetSAR 2.0 provide a valuable dataset for computational chemists and modelers [1]. Key predictions, such as an 80.00% probability of negative oral bioavailability, 82.49% probability of negative Caco-2 permeability, and a 63.06% probability of being a CYP3A4 substrate, can be used to benchmark and refine in silico models for sesquiterpene lactones [1]. Comparative modeling with the Crepiside E epimer (or other guaianolides) can further explore the impact of stereochemical variation on predicted ADMET properties, guiding the prioritization of compounds for more resource-intensive in vitro ADME assays.

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